molecular formula C14H14O2 B13556640 1-(2-Ethynylphenyl)cyclopentane-1-carboxylic acid

1-(2-Ethynylphenyl)cyclopentane-1-carboxylic acid

Cat. No.: B13556640
M. Wt: 214.26 g/mol
InChI Key: VLAAGQYIWLVRRF-UHFFFAOYSA-N
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Description

1-(2-Ethynylphenyl)cyclopentane-1-carboxylic acid is an organic compound that features a cyclopentane ring attached to a carboxylic acid group and a phenyl ring with an ethynyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethynylphenyl)cyclopentane-1-carboxylic acid can be achieved through several methods. One common approach involves the palladium-catalyzed coupling of 2-ethynylphenylboronic acid with cyclopentanone, followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically include the use of a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like K2CO3, and a solvent like THF.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethynylphenyl)cyclopentane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form a carboxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like KMnO4 or CrO3 can be used under acidic conditions.

    Reduction: Reagents such as LiAlH4 or NaBH4 are commonly used.

    Substitution: Electrophiles like Br2 or NO2+ can be used in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 1-(2-carboxyphenyl)cyclopentane-1-carboxylic acid.

    Reduction: Formation of 1-(2-ethynylphenyl)cyclopentanol.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

1-(2-Ethynylphenyl)cyclopentane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-Ethynylphenyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanecarboxylic acid: Lacks the phenyl and ethynyl groups, making it less versatile in terms of chemical reactivity.

    1-Phenylcyclopentanecarboxylic acid: Similar structure but lacks the ethynyl group, which reduces its potential for π-π interactions.

    2-Cyclopentene-1-carboxylic acid: Contains a double bond in the cyclopentane ring, leading to different reactivity and applications.

Uniqueness

1-(2-Ethynylphenyl)cyclopentane-1-carboxylic acid is unique due to the presence of both the ethynyl and phenyl groups, which enhance its chemical reactivity and potential for various applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets.

Properties

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

1-(2-ethynylphenyl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C14H14O2/c1-2-11-7-3-4-8-12(11)14(13(15)16)9-5-6-10-14/h1,3-4,7-8H,5-6,9-10H2,(H,15,16)

InChI Key

VLAAGQYIWLVRRF-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=CC=C1C2(CCCC2)C(=O)O

Origin of Product

United States

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